

Application Notes and Protocols for OMs-PEG2-NHAlloc-PEG2-Boc Bioconjugation

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Compound of Interest		
Compound Name:	OMs-PEG2-NHAlloc-PEG2-Boc	
Cat. No.:	B15621286	Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of **OMs-PEG2-NHAlloc-PEG2-Boc**, a heterobifunctional linker designed for advanced bioconjugation and the synthesis of complex molecules such as Proteolysis Targeting Chimeras (PROTACs). This document outlines the core principles, experimental protocols, and key considerations for the effective use of this linker in drug development and chemical biology.

Introduction to OMs-PEG2-NHAlloc-PEG2-Boc

OMs-PEG2-NHAlloc-PEG2-Boc is a versatile chemical tool featuring a polyethylene glycol (PEG) spacer that enhances solubility and provides flexibility.[1][2][3] The linker possesses three key functional groups for sequential and orthogonal conjugation:

- Mesylate (OMs): A good leaving group that readily reacts with nucleophiles such as amines and hydroxyls, making it the primary site for initial conjugation to a molecule of interest.
- Alloc (allyloxycarbonyl): An amine protecting group that is stable to acidic and basic conditions used for Boc and Fmoc deprotection, respectively. It can be selectively removed using a palladium(0) catalyst.[4][5][6]
- Boc (tert-butoxycarbonyl): A common acid-labile amine protecting group, removable with acids like trifluoroacetic acid (TFA).[7][8][9]



The orthogonal nature of the Alloc and Boc protecting groups allows for the stepwise attachment of different molecular entities, a critical feature in the assembly of heterobifunctional molecules like PROTACs.[1][10][11] PROTACs are designed to bring a target protein and an E3 ubiquitin ligase into proximity, leading to the degradation of the target protein.[2][10][11]

Data Presentation

Table 1: Physicochemical Properties of OMs-PEG2-NHAlloc-PEG2-Boc

Property	Value	Source
Molecular Formula	C22H41NO12S	[12]
Molecular Weight	543.63 g/mol	[12]
CAS Number	2376332-47-5	[12]

Table 2: Orthogonal Deprotection Conditions

Protecting Group	Deprotection Reagent	Typical Conditions	Reference
Alloc	Tetrakis(triphenylphos phine)palladium(0) (Pd(PPh3)4) and a scavenger (e.g., Phenylsilane)	Inert atmosphere, Room temperature, 30 min - 2h	[4][5][6]
Вос	Trifluoroacetic acid (TFA)	20-50% TFA in Dichloromethane (DCM), 0°C to Room temperature, 1-2h	[7][8][9]

Experimental Protocols Protocol 1: Conjugation of a Primary Amine to the Mesylate (OMs) Terminus



This protocol describes the reaction of the mesylate group of the linker with a primary amine on a molecule of interest (MOI-NH₂).

Materials:

- OMs-PEG2-NHAlloc-PEG2-Boc
- Molecule of Interest with a primary amine (MOI-NH₂)
- Anhydrous N,N-Dimethylformamide (DMF)
- N,N-Diisopropylethylamine (DIPEA)
- Nitrogen or Argon gas
- Reaction vessel

Procedure:

- Dissolve the MOI-NH₂ (1 equivalent) and **OMs-PEG2-NHAlloc-PEG2-Boc** (1.2 equivalents) in anhydrous DMF under an inert atmosphere (Nitrogen or Argon).
- Add DIPEA (3 equivalents) to the reaction mixture.
- Stir the reaction at room temperature for 12-24 hours.
- Monitor the reaction progress by an appropriate method (e.g., LC-MS or TLC).
- Upon completion, quench the reaction by adding a small amount of water.
- Purify the product (MOI-NH-PEG2-NHAlloc-PEG2-Boc) by reverse-phase HPLC.

Protocol 2: Selective Deprotection of the Alloc Group

This protocol details the removal of the Alloc protecting group to expose a primary amine for subsequent conjugation.

Materials:



- MOI-NH-PEG2-NHAlloc-PEG2-Boc
- Anhydrous Dichloromethane (DCM)
- Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
- Phenylsilane (PhSiH₃)
- Nitrogen or Argon gas
- Reaction vessel

Procedure:

- Dissolve the MOI-NH-PEG2-NHAlloc-PEG2-Boc (1 equivalent) in anhydrous DCM under an inert atmosphere.[4]
- Add phenylsilane (24 equivalents).[5]
- Add Pd(PPh₃)₄ (0.25 equivalents).[5]
- Stir the reaction at room temperature for 30 minutes to 2 hours. The reaction should be protected from light.[13]
- Monitor the deprotection by LC-MS.
- Upon completion, the solvent can be removed in vacuo, and the crude product can be used directly in the next step or purified by chromatography.

Protocol 3: Selective Deprotection of the Boc Group

This protocol describes the removal of the Boc protecting group using trifluoroacetic acid.

Materials:

- Conjugated linker with Boc protection
- Dichloromethane (DCM)



- Trifluoroacetic acid (TFA)
- Reaction vessel

Procedure:

- Dissolve the Boc-protected compound (1 equivalent) in DCM.
- Add TFA to a final concentration of 20-50% (v/v).[7]
- Stir the reaction at room temperature for 1-2 hours.[7]
- · Monitor the reaction by LC-MS.
- Upon completion, remove the TFA and DCM in vacuo. The resulting amine will be a TFA salt.
- The crude product can be used directly or neutralized with a mild base (e.g., DIPEA) before subsequent reactions.

Protocol 4: Amine Coupling to the Deprotected Linker

This protocol outlines the conjugation of a carboxylic acid-containing molecule (e.g., an E3 ligase ligand) to the newly exposed amine on the linker using a peptide coupling agent.

Materials:

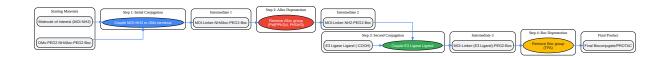
- Deprotected linker-amine
- Carboxylic acid-containing molecule
- Peptide coupling reagent (e.g., HATU, HBTU)
- Anhydrous DMF
- DIPEA
- Reaction vessel

Procedure:



- Dissolve the carboxylic acid-containing molecule (1 equivalent) and the coupling reagent (1.1 equivalents) in anhydrous DMF.
- Add DIPEA (3 equivalents) and stir for 5-10 minutes to pre-activate the carboxylic acid.
- Add a solution of the deprotected linker-amine (1 equivalent) in anhydrous DMF to the activated carboxylic acid mixture.
- Stir the reaction at room temperature for 2-12 hours.
- Monitor the reaction progress by LC-MS.
- Upon completion, purify the final bioconjugate by reverse-phase HPLC.

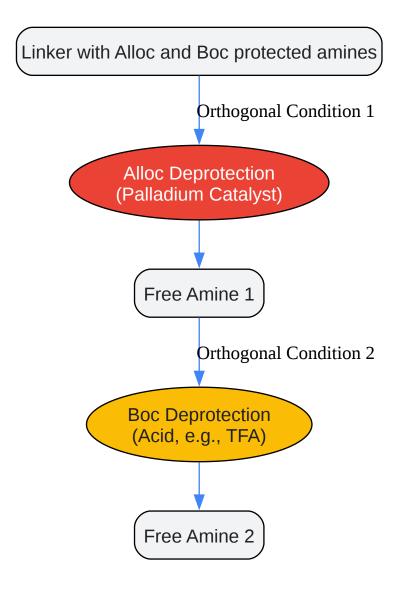
Visualizations



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Caption: A typical workflow for synthesizing a PROTAC using the **OMs-PEG2-NHAlloc-PEG2-Boc** linker.





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Caption: Orthogonal deprotection strategy for Alloc and Boc protecting groups.

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Methodological & Application





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